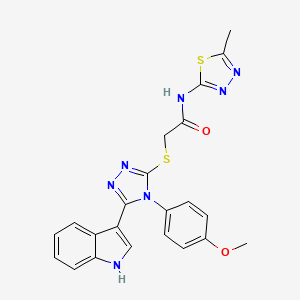
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(1H-indol-3-yl)-4-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-méthyl-1,3,4-thiadiazol-2-yl)acétamide est un composé organique complexe qui présente une combinaison unique de motifs indole, triazole, méthoxyphényl et thiadiazole
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-((5-(1H-indol-3-yl)-4-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-méthyl-1,3,4-thiadiazol-2-yl)acétamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend :
Formation du cycle triazole : Le cycle triazole peut être synthétisé via une réaction de cyclisation impliquant des dérivés d’hydrazine et des aldéhydes ou des cétones appropriés en conditions acides ou basiques.
Préparation du dérivé d’indole : Le motif indole est souvent préparé par synthèse d’indole de Fischer, qui implique la réaction de la phénylhydrazine avec des cétones ou des aldéhydes.
Réactions de couplage : Les dérivés d’indole et de triazole sont ensuite couplés à l’aide d’un lieur thiol, souvent dans des conditions favorisant la substitution nucléophile.
Assemblage final : Le composé final est assemblé en faisant réagir l’intermédiaire avec l’acétamide de 5-méthyl-1,3,4-thiadiazol-2-yl dans des conditions appropriées, telles qu’en présence d’une base comme la triéthylamine.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des étapes de synthèse ci-dessus afin de maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions réactionnelles, ainsi que la mise en œuvre de techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des motifs indole et thiadiazole.
Réduction : Des réactions de réduction peuvent être réalisées sur le cycle triazole ou le groupe méthoxyphényl.
Substitution : Les réactions de substitution nucléophile et électrophile sont courantes, en particulier impliquant les groupes thiol et acétamide.
Réactifs et conditions courants
Oxydation : Réactifs comme le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Hydrogénation catalytique à l’aide de palladium sur carbone ou d’hydrure de lithium aluminium.
Substitution : Agents halogénants comme la N-bromosuccinimide pour la substitution électrophile, et les thiols ou les amines pour la substitution nucléophile.
Produits majeurs
Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.
Applications De Recherche Scientifique
Chimie
En chimie, ce composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer diverses réactions chimiques et mécanismes.
Biologie
Biologiquement, le composé a montré un potentiel d’inhibiteur de certaines enzymes, ce qui en fait un candidat pour le développement de médicaments. Sa capacité à interagir avec des macromolécules biologiques est particulièrement intéressante.
Médecine
En médecine, le composé est étudié pour ses effets thérapeutiques potentiels, notamment ses activités anticancéreuses, anti-inflammatoires et antimicrobiennes. Ses groupes multifonctionnels lui permettent d’interagir avec diverses cibles biologiques.
Industrie
Sur le plan industriel, le composé pourrait être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que des polymères ou des revêtements nécessitant des fonctionnalités chimiques uniques.
Mécanisme D'action
Le mécanisme d’action du 2-((5-(1H-indol-3-yl)-4-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-méthyl-1,3,4-thiadiazol-2-yl)acétamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d’autres protéines. La structure du composé lui permet de se lier à ces cibles, ce qui peut inhiber leur activité ou modifier leur fonction. Les voies exactes impliquées dépendraient du contexte biologique spécifique et de la nature de la cible.
Comparaison Avec Des Composés Similaires
Composés similaires
2-((5-(1H-indol-3-yl)-4-phényl-4H-1,2,4-triazol-3-yl)thio)-N-(5-méthyl-1,3,4-thiadiazol-2-yl)acétamide : Structure similaire mais sans le groupe méthoxy.
2-((5-(1H-indol-3-yl)-4-(4-chlorophényl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-méthyl-1,3,4-thiadiazol-2-yl)acétamide : Contient un atome de chlore au lieu d’un groupe méthoxy.
Unicité
La présence du groupe méthoxyphényl dans le 2-((5-(1H-indol-3-yl)-4-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-méthyl-1,3,4-thiadiazol-2-yl)acétamide ajoute des propriétés électroniques et stériques uniques, ce qui peut améliorer son activité biologique et sa spécificité par rapport aux composés similaires.
Cette vue d’ensemble détaillée fournit une compréhension complète du 2-((5-(1H-indol-3-yl)-4-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-méthyl-1,3,4-thiadiazol-2-yl)acétamide, en mettant en évidence sa synthèse, ses réactions, ses applications et ses caractéristiques uniques
Propriétés
Formule moléculaire |
C22H19N7O2S2 |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C22H19N7O2S2/c1-13-25-27-21(33-13)24-19(30)12-32-22-28-26-20(17-11-23-18-6-4-3-5-16(17)18)29(22)14-7-9-15(31-2)10-8-14/h3-11,23H,12H2,1-2H3,(H,24,27,30) |
Clé InChI |
OQVMOGOHRQYJDP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-methylbenzyl)sulfonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B11234755.png)

![N-(2-chlorobenzyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11234773.png)
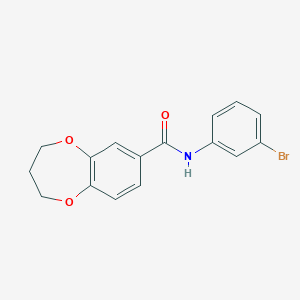
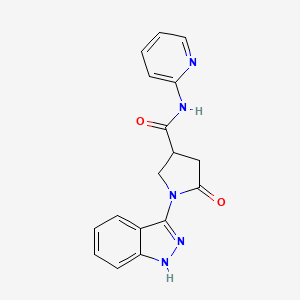
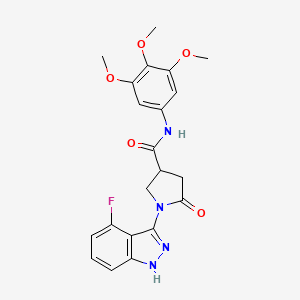
![7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11234797.png)
![6-(4-methoxyphenyl)-N-(4-methylbenzyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11234807.png)
![benzyl 2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B11234812.png)
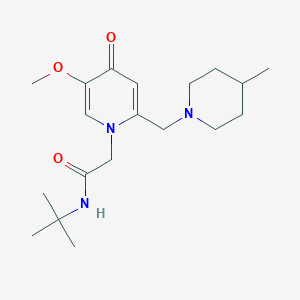
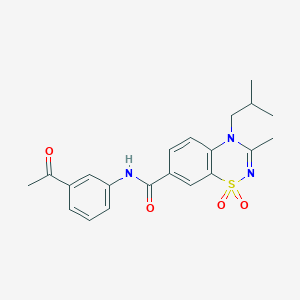
![N-(4-chlorophenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11234823.png)
![7-(5-Bromothiophen-2-yl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11234841.png)
![N-[(4-Fluorophenyl)methyl]-2-{[5-(1H-indol-3-YL)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B11234845.png)
